2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride
Overview
Description
This would typically include the IUPAC name, common names, and the class of compounds it belongs to.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS).Scientific Research Applications
Microwave-Assisted Synthesis of Derivatives
A study by Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, producing compounds like 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one. This method is non-catalyzed, reproducible, and environmentally benign, offering a novel alternative to conventional synthesis methods (Aljohani et al., 2019).
Kinetics and Mechanisms in Reactions with Alicyclic Amines
Research by Castro et al. (2001) explored the kinetics of reactions involving 3-chlorophenyl thionocarbonates with a series of secondary alicyclic amines, including morpholine. The study provided insights into reaction mechanisms and rate coefficients, enhancing understanding of these chemical interactions (Castro et al., 2001).
Synthesis and Biological Properties
A study by Papoyan et al. (2011) synthesized new compounds involving 4-chlorophenyl and morpholin-4-yl groups, examining their anticonvulsive and n-cholinolytic activities. This research highlights the potential of these compounds in medical applications, although it specifically avoids discussing drug use, dosage, or side effects (Papoyan et al., 2011).
Spectroscopic Characterization of Complexes
The study by Amirnasr et al. (2001) focused on the synthesis and spectroscopic characterization of complexes involving morpholine. This research contributes to the understanding of molecular structures and interactions in chemical compounds (Amirnasr et al., 2001).
Synthesis and Antidepressive Activity
Research by Guo Ya-nan (2010) synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and explored its antidepressant properties using a forced swim mice model. This study contributes to the field of psychopharmacology, offering insights into the potential therapeutic applications of such compounds (Guo Ya-nan, 2010).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound and the hazards associated with the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new biological activities that could be explored.
Please consult with a qualified professional or refer to specific scientific literature for accurate information.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-morpholin-4-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDNNPHUUTWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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